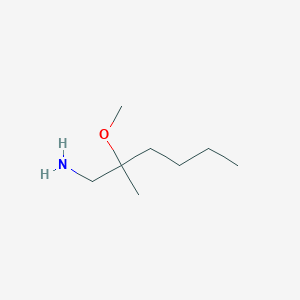

2-Methoxy-2-methyl-hexylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1416352-03-8 |

|---|---|

Molecular Formula |

C8H19NO |

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-methoxy-2-methylhexan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-4-5-6-8(2,7-9)10-3/h4-7,9H2,1-3H3 |

InChI Key |

CFRAQHLKZRAORG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CN)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 2 Methyl Hexylamine and Its Structural Analogs

Traditional and Novel Synthetic Routes to the Chemical Compound

The synthesis of 2-Methoxy-2-methyl-hexylamine involves the formation of two key functional groups: an amine and a tertiary ether. Traditional synthetic routes often approach these sequentially, while novel methods aim to build complexity more efficiently.

Classical Organic Synthesis Approaches to Amine and Ether Functionalities

The classical synthesis of a molecule like this compound would typically involve separate, sequential formation of the ether and amine functionalities.

Ether Synthesis: The formation of the α-tertiary ether is a significant challenge. The Williamson ether synthesis, a cornerstone of ether formation involving an alkoxide and an alkyl halide, is generally not suitable for producing tertiary ethers due to competing elimination reactions (E2 pathway) when using tertiary alkyl halides. nih.gov Therefore, alternative SN1-type reactions or alkene addition pathways are preferred. acs.org

One plausible route begins with an appropriate alkene, such as 2-methyl-1-hexene. Acid-catalyzed addition of methanol (B129727) would proceed via the formation of a stable tertiary carbocation at the C2 position, which is then trapped by the methanol nucleophile. nih.gov Another robust method is the alkoxymercuration-demercuration of the alkene, which effectively avoids potential carbocation rearrangements. acs.org

Amine Synthesis: With the ether functionality in place, the primary amine can be introduced. A common method is the reductive amination of a ketone. nih.govnih.gov For instance, a precursor like 1-methoxy-1-methyl-pentan-2-one could be treated with ammonia (B1221849) in the presence of a reducing agent (e.g., NaBH₃CN, H₂/Ni) to yield the target primary amine. nih.gov This method is highly versatile and can be used to produce primary, secondary, or tertiary amines depending on the starting amine. nih.govnih.gov

Alternative classical routes to primary amines include the reduction of nitriles or amides with powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov Another well-established method is the Gabriel synthesis, which uses potassium phthalimide (B116566) to convert an alkyl halide into a primary amine, avoiding the over-alkylation that can occur with ammonia. google.com

A hypothetical classical synthesis pathway is summarized below:

Table 1: Proposed Classical Synthesis Pathway Interactive Data Table

| Step | Reaction | Reagents | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | Alkoxymercuration-Demercuration | 1. Hg(OAc)₂, CH₃OH 2. NaBH₄ | 2-Methoxy-2-methylhexane | Forms the tertiary ether while avoiding carbocation rearrangements. |

| 2 | Halogenation | Br₂, UV light | 1-Bromo-2-methoxy-2-methylhexane | Introduces a leaving group for subsequent nucleophilic substitution. |

Multicomponent Reaction Strategies for Analog Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, offer a highly efficient route to structural analogs. rsc.org While a direct MCR for this compound is not established, analogous structures can be readily synthesized.

For example, the Strecker synthesis, one of the first described MCRs, can produce α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. rsc.org An adaptation using a ketone precursor, ammonia, and trimethylsilyl (B98337) cyanide (TMSCN) could generate an α-amino nitrile, which can then be further elaborated.

The Petasis reaction (or borono-Mannich reaction) is another powerful MCR that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. rsc.org By varying the boronic acid and carbonyl components, a diverse library of structural analogs of hexylamine (B90201) derivatives can be generated. These reactions are valued for their operational simplicity and ability to rapidly build molecular complexity. nih.gov

Development of Scalable Synthetic Processes for Industrial Relevance

For a compound to be industrially relevant, its synthesis must be scalable, cost-effective, and safe. Transitioning from laboratory-scale synthesis to large-scale production presents numerous challenges.

For the ether functionality, catalytic processes that avoid stoichiometric reagents are preferred. A catalytic version of the Williamson ether synthesis using weak alkylating agents at high temperatures has been developed for certain alkyl aryl ethers and could be explored for aliphatic systems. princeton.edu

For the amine synthesis, reductive amination using catalytic hydrogenation is a highly scalable and green method. princeton.edu The "borrowing hydrogen" or "hydrogen auto-transfer" concept is a modern, atom-economical approach where an alcohol is temporarily oxidized in situ to an aldehyde, which then undergoes reductive amination with ammonia, using the hydrogen that was initially borrowed. acs.org This process, often mediated by nanostructured cobalt or other metal catalysts, is highly efficient and sustainable. princeton.eduacs.org

A key consideration for scalability is purification. A process for producing ether amines that involves cyanoethylation of an alcohol followed by hydrogenation allows the product to be generated with high purity, potentially avoiding complex purification steps. wikipedia.org Designing a synthesis where the final product can be isolated through crystallization or distillation is crucial for industrial application.

Stereoselective Synthesis and Chiral Resolution of this compound

The C2 carbon of this compound is a quaternary stereocenter. The synthesis of enantiomerically pure forms of this compound requires advanced asymmetric methodologies, as the construction of such sterically congested centers is a significant challenge in organic synthesis. acs.org

Enantioselective Methodologies in Hexylamine Derivative Synthesis

The direct, enantioselective synthesis of molecules with quaternary stereocenters is a frontier in synthetic chemistry. acs.orgnih.gov One approach involves the catalytic asymmetric addition of nucleophiles to a prochiral substrate. For instance, the enantioselective allylation of imines using organodiboron reagents can create homoallylic amines with quaternary carbon centers with high diastereoselectivity and enantioselectivity. nih.gov

Another powerful strategy involves cooperative catalysis, where multiple catalysts work in concert to control reactivity and stereoselectivity. A recently developed method utilizes a combination of photoredox, iron, and a chiral primary amine catalyst to achieve the enantioselective construction of quaternary stereocenters by coupling an unactivated alkyl source with a tertiary alkyl moiety. acs.orgnih.gov This approach is notable for its mild, base-free conditions and broad functional group tolerance. nih.gov

The synthesis of chiral α-tertiary amines can also be approached by functionalizing a pre-existing chiral scaffold. For example, using trishydroxymethylaminomethane (Tris) as a starting material, a site-selective C-H functionalization can be triggered via a 1,5-hydrogen atom transfer (1,5-HAT) to construct the desired quaternary stereocenter. acs.org

Table 2: Comparison of Enantioselective Strategies Interactive Data Table

| Methodology | Catalysis Type | Key Transformation | Advantages |

|---|---|---|---|

| Asymmetric Allylation | Organocatalysis/Metal Catalysis | Allyl addition to imines | Direct formation of C-C and C-N bonds with stereocontrol. |

| Triple Cooperative Catalysis | Photoredox/Fe/Chiral Amine | Cross-coupling of alkyl sources | Mild conditions, high functional group tolerance, base-free. nih.gov |

| C-H Functionalization | Radical-mediated | 1,5-Hydrogen Atom Transfer | Utilizes a readily available chiral starting material. acs.org |

Dynamic Kinetic Resolution Techniques for Chiral Amine Production

When an enantioselective synthesis is not feasible, resolution of a racemic mixture is a common alternative. Classical resolution involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, followed by separation via crystallization. wikipedia.org However, this method has a maximum theoretical yield of 50% for the desired enantiomer. nih.gov

Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation by combining the resolution step with in-situ racemization of the unwanted enantiomer. nih.govprinceton.edu This allows for the theoretical conversion of 100% of the starting racemate into a single enantiomer of the product. princeton.edu

For amines, DKR is often achieved chemoenzymatically. An enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the amine. nih.gov Simultaneously, a metal catalyst (e.g., based on ruthenium, iridium, or palladium) racemizes the remaining, unreacted amine enantiomer. acs.org This process requires careful optimization to ensure the racemization is faster than the acylation of the slow-reacting enantiomer and that the enzyme and metal catalyst are compatible. acs.org Iridium-based catalysts, in particular, have been developed for the mild and efficient racemization of chiral amines, making them highly suitable for DKR applications. acs.org

Asymmetric Catalysis in the Formation of Related Methoxy-Methyl Amine Systems

The creation of quaternary stereocenters is a formidable task due to the steric hindrance involved. acs.org Catalytic asymmetric synthesis provides a powerful tool to access these complex structures with high enantioselectivity. The formation of the specific methoxy-methyl amine system found in this compound requires methods that can effectively control the three-dimensional arrangement around a fully substituted carbon atom adjacent to a nitrogen atom.

Several catalytic strategies have been developed for the asymmetric synthesis of quaternary carbons, which can be conceptually adapted for this target. pnas.orgacs.org These often involve the reaction of a prochiral nucleophile with an electrophile in the presence of a chiral catalyst. For instance, the catalytic enantioselective addition of nucleophiles to ketones or imines is a common approach. In the context of this compound, a key precursor could be a ketone or an imine bearing the methoxy (B1213986) and methyl groups.

Recent advancements have utilized cooperative catalysis, such as a photoredox/iron/chiral primary amine triple catalysis system, for the enantioselective construction of quaternary stereocenters by coupling unactivated alkyl sources. acs.org This method has shown compatibility with a wide array of functional groups, including ethers, suggesting its potential applicability for synthesizing structures with a methoxy group at the stereocenter. acs.org Another powerful technique is the asymmetric allylboration of ketones, catalyzed by chiral BINOL derivatives, which has been successfully used to create adjacent quaternary stereocenters. acs.org While this specific reaction builds a different framework, the underlying principle of using a chiral catalyst to control the approach of a nucleophile to a sterically demanding center is highly relevant.

Table 1: Selected Asymmetric Catalytic Methods for Quaternary Stereocenter Formation

| Catalytic System | Reaction Type | Substrate Example | Product Feature | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Photoredox/Fe/Chiral Primary Amine | Radical Alkylation | α-Branched Aldehyde | Quaternary Carbon | High |

| Chiral BINOL Derivatives | Allylboration | Ketone | Adjacent Quaternary Stereocenters | High |

| Chiral Pd Complexes | Michael Addition | Active Methylene Compound | Quaternary Carbon | Up to 99% |

The direct asymmetric conjugate addition of amines to α,β-unsaturated carbonyl compounds, often facilitated by chiral organocatalysts like cinchona alkaloids or bifunctional thioureas, represents another viable pathway. nih.govnih.gov These reactions establish a new C-N bond and can set a stereocenter. While typically applied to generate β-amino compounds, modifications of the substrates could potentially lead to the desired quaternary structure.

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex chiral molecules like this compound.

Amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. rsc.org These enzymes catalyze the reductive amination of a ketone precursor, using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.govnih.gov This process is highly atom-economical, producing water as the only byproduct. rsc.org

The synthesis of this compound via this method would start from 2-methoxy-2-methyl-hexanone. The primary challenge is the substrate scope of naturally occurring AmDHs, which can be limited. rsc.org However, protein engineering and directed evolution have been extensively used to develop robust and versatile AmDHs with broadened substrate acceptance. nih.govresearchgate.net For example, a leucine (B10760876) dehydrogenase was successfully engineered through several rounds of mutation to accept methyl isobutyl ketone, a sterically demanding substrate, producing the corresponding chiral amine with high enantioselectivity. researchgate.net Similarly, a phenylalanine dehydrogenase from Geobacillus kaustophilus was engineered to catalyze the reductive amination of a diverse set of ketones, including functionalized ones. rsc.org These engineered enzymes often exhibit excellent enantioselectivity, affording the desired amine product with enantiomeric excess (ee) values often exceeding 99%. nih.gov

Table 2: Performance of Engineered Amine Dehydrogenases (AmDHs) on Ketone Substrates

| Enzyme Origin | Engineering Strategy | Substrate Class | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Bacillus stearothermophilus (LeuDH) | Directed Evolution | Aliphatic Ketones | High | >99% (R) |

| Geobacillus kaustophilus (PheDH) | Directed Evolution | Diverse Ketones, Hydroxy Ketones | Up to >99% | >99% |

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. Lipases are particularly effective enzymes for this purpose due to their broad substrate tolerance, stability in organic solvents, and high enantioselectivity. nih.gov The most common application is the resolution of racemic alcohols or amines through enantioselective acylation. mdpi.com

In a typical lipase-mediated kinetic resolution of a racemic amine, an acyl donor (like an activated ester) is used. The lipase selectively catalyzes the acylation of one enantiomer of the amine, leaving the other enantiomer unreacted. The resulting mixture of the acylated amine (amide) and the unreacted amine can then be easily separated. This strategy can theoretically achieve a maximum yield of 50% for a single enantiomer.

The success of this method for resolving (±)-2-Methoxy-2-methyl-hexylamine would depend on finding a lipase that can effectively discriminate between the two enantiomers despite the steric bulk around the stereocenter. Lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia (lipase PS) are well-known for their versatility and high performance in resolving a wide variety of chiral substrates, including amines and alcohols with significant steric hindrance. nih.govpolimi.it

Table 3: Examples of Lipase-Mediated Kinetic Resolutions

| Lipase Source | Reaction Type | Substrate | Acyl Donor | Key Result |

|---|---|---|---|---|

| Burkholderia cepacia (Lipase-PS) | Transesterification | Racemic Alcohol | Vinyl Acetate | (S)-acetate (98% ee) |

| Pseudomonas cepacia (PSC-II) | Resolution | Chiral Amine | Diethyl Carbonate | Resolved Amine (99% ee) |

| Candida antarctica (CAL-B) | Hydrolysis | Racemic Ester | Water | (S)-alcohol (>99% ee) |

For a complex target like this compound, a chemo-enzymatic cascade could involve an initial chemical step to construct the quaternary carbon-containing ketone precursor, followed by an enzymatic reductive amination using an engineered AmDH, as described previously. This approach leverages the power of traditional organic synthesis for bond formation and the selectivity of biocatalysis for the chiral amination step.

Another elegant strategy is the "hydrogen-borrowing" or "borrowing hydrogen" cascade, which transforms alcohols into chiral amines. entrechem.com This process typically involves a dual-enzyme system (or a chemo-enzymatic hybrid) where an alcohol dehydrogenase (ADH) first oxidizes the starting alcohol to an intermediate ketone. This ketone is then reductively aminated in situ by an amine dehydrogenase (AmDH) to form the chiral amine. The cofactor is recycled within the system, making it highly efficient. Applying this to the synthesis of this compound would require a precursor alcohol, 2-methoxy-2-methyl-hexan-1-ol, and a compatible ADH/AmDH enzyme pair capable of handling the sterically demanding substrates. The development of such multi-enzyme cascades is a rapidly advancing field, offering a promising route to complex chiral amines. csic.essemanticscholar.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methoxy-2-methyl-hexan-1-ol |

| 2-methoxy-2-methyl-hexanone |

| BINOL |

| Diethyl Carbonate |

| Methyl isobutyl ketone |

| NADH |

| NADPH |

Reaction Mechanisms and Chemical Transformations Involving 2 Methoxy 2 Hexylamine

Fundamental Reaction Pathways of Methoxy- and Amine-Containing Substrates

The behavior of 2-Methoxy-2-methyl-hexylamine in chemical reactions is best understood by examining the characteristic pathways of its constituent functional groups.

The methoxy (B1213986) group (-OCH₃) in this compound is situated on a tertiary carbon atom, which significantly influences the mechanism of nucleophilic substitution. Ethers are generally unreactive and require strong acids like HBr or HI to undergo cleavage. pressbooks.pub

The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism due to the tertiary nature of the carbon atom bearing the methoxy group. pressbooks.pubmasterorganicchemistry.com The mechanism involves three key steps:

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the methoxy group's oxygen atom by a strong acid. This step is crucial as it converts the poor leaving group (methoxide, -OCH₃) into a good leaving group (methanol, CH₃OH). masterorganicchemistry.comyoutube.com

Formation of a Carbocation: The protonated ether dissociates, leading to the departure of methanol (B129727) and the formation of a stable tertiary carbocation. This step is the slow, rate-determining step of the reaction. pressbooks.pub The stability of the tertiary carbocation is a key driving force for the SN1 pathway.

Nucleophilic Attack: A nucleophile (e.g., a halide ion from the acid) attacks the planar carbocation. This attack can occur from either face, which would lead to a racemic mixture if the carbon were chiral. organic-chemistry.org

The primary amine group (-NH₂) of this compound is a potent nucleophile and serves as a site for various derivatization reactions, most notably the formation of imines.

Imine Formation: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. chemistrysteps.comchemistrysteps.compressbooks.pub The reaction mechanism is a multi-step process involving nucleophilic addition followed by elimination of water. chemistrysteps.comlibretexts.org

The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. chemistrysteps.comjove.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate called a carbinolamine. libretexts.orgkhanacademy.org

Protonation of the Hydroxyl Group: The oxygen of the carbinolamine is protonated by an acid catalyst, converting the hydroxyl group into a good leaving group (H₂O). libretexts.orgjove.com

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized iminium ion. chemistrysteps.comlibretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst. pressbooks.publibretexts.org

This reaction is highly pH-dependent, with an optimal rate typically observed around pH 4.5. jove.comlibretexts.org At very low pH, the amine nucleophile is protonated and becomes non-nucleophilic, slowing the initial attack. At high pH, there is insufficient acid to protonate the carbinolamine, hindering the elimination of water. jove.comjove.com

Molecules containing both amine and hydroxyl or ether functionalities can undergo specific rearrangement reactions, often involving the formation of cyclic intermediates or 1,2-shifts. For substrates like β-amino alcohols, which are structurally related to the potential products of ether cleavage, rearrangements can be induced by converting the hydroxyl into a good leaving group. This can lead to the migration of an adjacent group to the electron-deficient center. nih.govresearchgate.netrsc.org

One such relevant transformation is the pinacol-like rearrangement. If the methoxy group in this compound were cleaved to an alcohol, subsequent diazotization of the amino group could generate an electron-deficient carbon, prompting a 1,2-hydride or alkyl shift. rsc.org Another possibility involves intramolecular cyclization, where the amine group could act as an internal nucleophile, although this is less common for ethers without specific activation. The Beckmann rearrangement is another classic reaction involving nitrogen, where an oxime is converted to an N-substituted amide under acidic conditions, driven by the migration of a group anti to the leaving group on the nitrogen. mvpsvktcollege.ac.in

Mechanistic Investigations using Advanced Spectroscopic and Computational Techniques

Modern analytical and theoretical methods are indispensable for a deep understanding of complex reaction mechanisms, allowing for the characterization of transient species and the energetic landscape of a reaction.

While the outline mentions Meisenheimer complexes, it is crucial to clarify their context. A Meisenheimer complex is a specific anionic σ-adduct formed as an intermediate in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks an electron-deficient aromatic ring. wikipedia.orglibretexts.orglibretexts.org As this compound is an aliphatic compound, it does not directly participate in the formation of classical Meisenheimer complexes. researchgate.netbris.ac.uk

However, the principle of identifying reaction intermediates is broadly applicable. For the reactions involving this compound, other key intermediates can be elucidated using spectroscopic techniques:

Carbocation Intermediates: In SN1 reactions of the methoxy group, the formation of the tertiary carbocation can be inferred through kinetic studies and product analysis, although its direct observation is challenging due to its high reactivity.

Carbinolamine and Iminium Ion Intermediates: In imine formation, the carbinolamine and iminium ion intermediates are central to the mechanism. chemistrysteps.comjove.com Their presence can be confirmed using techniques like NMR and mass spectrometry under specific conditions that allow for their detection before they convert to the final product. acs.org Spectroscopic methods such as infrared (IR) and UV/Vis spectroscopy are also used to characterize imine products and related intermediates. rsc.org

Quantum chemical methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating reaction mechanisms at the molecular level. nih.gov These computational approaches allow for the detailed study of potential energy surfaces, providing insights into the stability of intermediates and the energy barriers of transition states.

Transition State Analysis: For a given reaction, computational methods can locate the geometry of the transition state—the highest energy point along the reaction coordinate. scm.com For instance, in the nucleophilic addition of an amine to a carbonyl, DFT calculations can model the transition state for the initial C-N bond formation and the subsequent dehydration steps. academie-sciences.frresearchgate.netacs.org Analysis of the transition state structure reveals crucial details about bond breaking and bond formation.

For example, DFT studies on proline-catalyzed aldol (B89426) reactions, which proceed through iminium intermediates, have successfully predicted activation energies for carbinolamine, iminium, and enamine formation, offering a quantitative understanding of the reaction pathway. nih.govacs.org Similar methods can be applied to model the reactions of this compound.

Table 1: Representative Calculated Energies for Imine Formation

This interactive table provides hypothetical energy data for the key steps in the acid-catalyzed formation of an imine from a primary amine and a ketone, as determined by quantum chemical calculations.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Amine + Ketone) | 0.0 |

| 2 | Transition State 1 (C-N bond formation) | +17.0 |

| 3 | Carbinolamine Intermediate | -5.2 |

| 4 | Transition State 2 (Water elimination) | +15.3 |

| 5 | Products (Imine + Water) | -8.9 |

Data is illustrative and based on typical values from DFT calculations for similar reactions. nih.govacs.org

Insufficient Data to Generate Article on this compound

The user's request mandated a strict focus on "this compound" and the exclusion of any information not directly pertaining to it. Attempts to find data on its chemical transformations, including the influence of various solvents and catalysts on its reaction pathways, were unsuccessful. The search results did not provide the necessary experimental or theoretical data, such as reaction kinetics, product distribution analyses under different conditions, or mechanistic studies, that would be required to generate a thorough and authoritative article on the specified topics.

While information on structurally related compounds may exist, the user's explicit instructions to focus solely on "this compound" prevents the inclusion of such data, as it would not be scientifically accurate to extrapolate findings from other compounds without direct evidence. Therefore, in the interest of maintaining scientific accuracy and adhering strictly to the provided constraints, the requested article cannot be generated at this time.

Computational Chemistry and Molecular Modeling Studies of 2 Methoxy 2 Methyl Hexylamine

Quantum Chemical Characterization of Electronic Structure and Reactivity

Detailed quantum chemical calculations are required to elucidate the electronic properties of 2-Methoxy-2-methyl-hexylamine.

Density Functional Theory (DFT) Applications for Molecular Properties

No specific DFT studies on this compound have been published. Such studies would be necessary to calculate properties like optimized molecular geometry, vibrational frequencies, and thermochemical data.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting HOMO-LUMO gap, are crucial for understanding the kinetic stability and chemical reactivity of a molecule. Without dedicated calculations, these values for this compound are unknown.

Molecular Electrostatic Potential (MEP) Mapping for Binding Site Identification

MEP mapping is a valuable tool for identifying electrophilic and nucleophilic sites within a molecule, offering insights into potential intermolecular interactions. An MEP map for this compound has not been generated in the available literature.

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior

Molecular dynamics simulations could provide valuable information on the behavior of this compound in different environments and its interactions with other molecules over time. However, no such simulation studies have been published.

Computational Design Principles for this compound Analogs

The development of computational design principles for analogs of this compound would first require a baseline understanding of the parent molecule's structure-activity relationships, which is currently unavailable.

Advanced Derivatives of 2 Methoxy 2 Methyl Hexylamine and Their Academic Applications

Synthesis of Functionalized Derivatives for Specific Research Objectives

The functionalization of 2-Methoxy-2-methyl-hexylamine can be envisioned through several strategic modifications to its core structure, enabling the fine-tuning of its physicochemical properties for various academic applications. These modifications can target the amine functionality, the ether linkage, or the carbon backbone, including control of its stereochemistry.

The secondary amine group in this compound is a prime site for chemical modification to enhance properties such as basicity, nucleophilicity, and intermolecular interactions. A common strategy involves N-alkylation, where the hydrogen on the nitrogen is replaced with an alkyl or aryl group. This can be achieved through reactions with alkyl halides or via reductive amination of aldehydes and ketones. acs.orgresearchgate.net Such modifications can influence the steric environment around the nitrogen atom, which in turn can affect its reactivity and interaction with other molecules or surfaces.

Another approach to modifying the amine functionality is through acylation or sulfonylation. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with sulfonyl chlorides, such as dansyl chloride, would produce sulfonamides. wikipedia.orgresearchgate.net These derivatives often exhibit altered solubility and electronic properties. The introduction of a fluorescent tag like the dansyl group, for example, could enable the use of the molecule as a probe in biological or materials science imaging studies. wikipedia.org

Interactive Table: Potential Amine Modifications and Their Effects

| Modification Type | Reagent Example | Derivative Class | Potential Enhanced Property |

| N-Alkylation | Iodomethane | Tertiary Amine | Increased basicity, altered steric hindrance |

| N-Arylation | Fluorobenzene | N-Aryl Amine | Modified electronic properties, potential for π-stacking |

| Acylation | Acetyl Chloride | Amide | Reduced basicity, increased hydrolytic stability |

| Sulfonylation | Dansyl Chloride | Sulfonamide | Fluorescence, altered polarity |

While the ether linkage is generally more stable than the amine group, its modification can introduce significant structural diversity. One hypothetical approach could involve the cleavage of the methyl group to reveal a hydroxyl functionality. This could potentially be achieved using strong acids or Lewis acids, although such methods would need to be carefully selected to avoid unintended reactions at the amine center. The resulting secondary alcohol could then serve as a handle for further derivatization, such as esterification or conversion to other ether groups, thereby expanding the range of accessible derivatives. nih.gov

The hexylamine (B90201) backbone of this compound presents opportunities for modification to alter its length, branching, and stereochemistry. The synthesis of analogs with different alkyl chain lengths could be achieved by starting from different amino alcohol precursors.

Furthermore, the carbon atom bearing the methoxy (B1213986) and methyl groups is a chiral center. The stereoselective synthesis of either the (R) or (S) enantiomer of this compound and its derivatives is crucial for applications where chirality is important, such as in the development of chiral catalysts or in studies of stereospecific interactions in biological systems. Enantioselective synthesis of chiral amines can be achieved through various methods, including the use of chiral auxiliaries, asymmetric hydrogenation of imines, or biocatalytic approaches using enzymes like transaminases. nih.govresearchgate.netacs.orgnih.gov Control over the stereochemistry would allow for the investigation of how the spatial arrangement of the functional groups influences the properties and applications of the resulting materials.

Exploration in Materials Science

The unique combination of a reactive amine, a polar ether group, and a hydrophobic alkyl chain makes derivatives of this compound interesting candidates for exploration in materials science, particularly in the design of functional polymers and as precursors for advanced inorganic materials.

Amines are widely utilized as monomers, initiators, and modifying agents in polymer chemistry. acs.orgmdpi.com Derivatives of this compound could be integrated into polymer architectures in several ways. The secondary amine can act as a nucleophile in step-growth polymerization, for example, by reacting with epoxides to form poly(β-hydroxyamino ether)s. acs.org The presence of the methoxy group could influence the solubility and thermal properties of the resulting polymer.

Alternatively, the amine could be used as an initiator for the ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of polyesters with an amine end-group. vot.pl This end-group could then be used for further functionalization or for grafting the polyester (B1180765) onto other polymer backbones.

Interactive Table: Potential Polymerization Roles of this compound Derivatives

| Polymerization Role | Polymer Type | Potential Application Area |

| Monomer | Poly(β-hydroxyamino ether)s | Coatings, adhesives |

| Initiator | Polyesters, Poly(2-oxazoline)s | Drug delivery, biomaterials |

| Modifying Agent | Surface functionalization of polymers | Compatibilizers, stimuli-responsive materials |

Alkoxyamines and related compounds have been explored as precursors and ligands in the synthesis of inorganic materials. chimia.chresearchgate.net The amine and ether functionalities of this compound derivatives can coordinate to metal centers, influencing the hydrolysis and condensation reactions during the formation of metal oxide nanoparticles. For instance, these molecules could act as surface-modifying agents to control the size, shape, and dispersibility of nanoparticles in various solvents.

There is a growing interest in using functionalized amines to modify the surface of inorganic materials to enhance their compatibility with polymer matrices in composite materials. For example, polyether amines have been used to improve the hydrophilicity and dispersion of gadolinium oxide nanoparticles. mdpi.com Similarly, derivatives of this compound could be employed to tailor the surface properties of silica, titania, or other inorganic fillers for advanced composite applications.

In-Depth Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research

After a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published research specifically focused on the chemical compound "this compound" within the advanced academic applications outlined in the user's request. The search did not yield any scholarly articles, peer-reviewed papers, or detailed studies on its use in the design of responsive materials, its role in ligand design and coordination chemistry, or its applications in catalysis, including stereoselective catalysis.

The initial research plan intended to gather data on the specific functionalities of the amine and ether moieties of this compound in creating responsive materials. Further investigation was planned into its chelation properties, the formation of metal complexes, and any subsequent catalytic activities. This was to be followed by an exploration of its potential in stereoselective catalysis, a key area in modern synthetic chemistry.

However, the execution of this research plan revealed a critical gap in the scientific literature concerning this particular compound. While general principles of responsive polymers containing amine and ether groups, as well as the broader fields of ligand design and catalysis are well-documented for other compounds, this information cannot be extrapolated to this compound without specific experimental evidence. Adhering to the strict instructions to focus solely on "this compound" and to provide scientifically accurate, non-hallucinatory content, it is not possible to construct the requested article.

The provided outline is highly specific, requiring detailed research findings, data tables, and in-depth discussions on topics for which no dedicated research on "this compound" appears to exist in the public domain accessible through our search tools. To generate content for the specified sections would necessitate speculation and the fabrication of data, which is contrary to the core principles of scientific accuracy and integrity.

Therefore, this response must unfortunately conclude that the generation of an English-language article focusing solely on the chemical compound “this compound” as per the detailed outline and instructions is not feasible at this time. The absence of specific research in these advanced areas prevents the creation of a thorough, informative, and scientifically accurate article as requested. Further experimental research and publication on this compound would be required before such an article could be written.

Preclinical Biological Activity and Structure Activity Relationship Sar Studies

In Vitro Pharmacological Investigations of 2-Methoxy-2-methyl-hexylamine Analogs

Research into analogs of this compound has revealed significant interactions with various receptor systems, particularly serotonin (B10506) receptors. Studies on 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogs, which share a methoxy-substituted aromatic structure, have demonstrated their function as agonists at the human 5-HT2A serotonin receptor. nih.gov The affinity of these compounds for both human 5-HT2A and 5-HT2B receptors is strongly correlated with their affinity for rat brain 5-HT2 receptors. nih.gov

A key finding in these studies is the relationship between the lipophilicity of the substituent at the 4-position and receptor affinity; increased lipophilicity is correlated with higher affinity for both 5-HT2A and 5-HT2B receptors. nih.gov While receptor affinity could be predicted, it was not a reliable predictor of agonist action at the 5-HT2B receptor, as two high-affinity ligands, the n-hexyl and benzyl (B1604629) analogs, acted as antagonists rather than agonists. nih.gov

Further investigations into N-2-methoxybenzyl-phenethylamines (NBOMe drugs), another class of analogs, showed that the N-2-methoxybenzyl substitution significantly increases binding affinity at several receptors compared to their 2,5-dimethoxy-phenethylamine (2C) counterparts. nih.gov This modification enhanced affinity for serotonergic 5-HT2A and 5-HT2C receptors, adrenergic α1 receptors, dopaminergic D1-3 receptors, and histaminergic H1 receptors. nih.gov Consequently, NBOMe analogs are very potent 5-HT2A receptor agonists with high selectivity over 5-HT1A receptors. nih.gov

| Compound Class | Target Receptors | Key Findings | Reference |

|---|---|---|---|

| 4-substituted 2,5-dimethoxyphenyl isopropylamines | 5-HT2A, 5-HT2B | Affinity at h5-HT2A and h5-HT2B receptors is correlated with the lipophilicity of the 4-position substituent. Most tested compounds acted as h5-HT2B agonists. | nih.gov |

| N-2-methoxybenzyl-phenethylamines (NBOMe) | 5-HT2A, 5-HT2C, α1 adrenergic, D1-3 dopaminergic, H1 histaminergic | N-2-methoxybenzyl substitution increases affinity at multiple receptors, resulting in potent 5-HT2A agonism (EC50: 0.04-0.5 μM). | nih.gov |

Analogs containing methoxy (B1213986) moieties have been investigated for their enzyme inhibitory potential. A study on 2,6-disubstituted pyrazines as inhibitors of the enzyme casein kinase 2 alpha (CSNK2A) identified an ortho-methoxy aniline (B41778) analog (7c) with potent in-cell target engagement and improved kinome-wide selectivity. nih.gov Another analog, 2-methoxyaniline (7b), also showed significant activity against CSNK2A while having greatly reduced activity against the PIM3 kinase, demonstrating a 20-fold selectivity for CSNK2A. nih.gov

In a different study focusing on glycosidase inhibition, analogs of pericosine E were synthesized where a chlorine atom at the C6 position was replaced by a methoxy group. mdpi.com This substitution generally led to a reduction in α-glucosidase inhibitory activity, suggesting the chlorine atom is important for potent inhibition. mdpi.com In silico docking simulations indicated that the reduced activity of the C6-methoxylated analogs might be due to the absence of hydrogen bonding between the methoxy group and surrounding amino acid residues in the enzyme's active site. mdpi.com

The antiproliferative properties of various methoxy-containing analogs have been evaluated in vitro. Tricyclic alkaloid-like compounds were assessed for their activity against MCF-7 and the aggressive, triple-negative MDA-MB-231 breast cancer cell lines. nih.gov One compound, designated 2c, was found to be selectively active against the MDA-MB-231 cell line with an IC50 value of 7.9 μM, while showing no activity against MCF-7 cells at concentrations up to 50 μM. nih.gov Mechanistic studies revealed that compound 2c induced cell cycle arrest at the G2/M phase and promoted apoptosis in a dose-dependent manner. nih.gov

Similarly, a series of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, which are α-naphthylamine derivatives, demonstrated cytotoxic activity against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) human cancer cell lines. nih.gov Within this series, the analog containing a methoxy (OMe) substituent was identified as the most active. nih.gov

| Compound/Class | Cell Line | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Tricyclic alkaloid-like (Compound 2c) | MDA-MB-231 (Breast) | 7.9 μM | G2/M phase cell cycle arrest, apoptosis induction | nih.gov |

| N-Aryl-N-[1-(naphth-1-yl)but-3-enyl]amines (Methoxy-substituted analog 5a) | MCF-7 (Breast), H-460 (Lung), SF-268 (CNS) | Most active in series (IC50 < 10 μg/mL) | Not specified | nih.gov |

Antimicrobial and Antifungal Activity Assessment In Vitro

Derivatives containing a methoxy group have shown promising antimicrobial and antifungal activities. A study of 2-methoxy-1,4-naphthoquinone (B1202248) (MeONQ) revealed potent bactericidal activity against multiple antibiotic-resistant strains of Helicobacter pylori. nih.gov The Minimum Inhibitory Concentrations (MICs) for MeONQ were in the range of 0.156–0.625 μg/mL, and the Minimum Bactericidal Concentrations (MBCs) were between 0.313–0.625 μg/mL, indicating activity equivalent to the antibiotic amoxicillin. nih.gov

In the realm of antifungal research, 2-acyl-1,4-benzohydroquinone derivatives were found to be more potent than their 2-acyl-1,4-naphthohydroquinone counterparts against a range of Candida and filamentous fungi strains. mdpi.com The most active compound, 2-octanoylbenzohydroquinone (compound 4), exhibited MIC values ranging from 2 to 16 μg/mL. mdpi.com For certain strains like Candida krusei and Rhizopus oryzae, its activity was comparable to the standard antifungal drug amphotericin B. mdpi.com

Furthermore, the compound 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) demonstrated broad-spectrum antimicrobial activity against Gram-positive bacteria, including S. aureus and B. subtilis, as well as Gram-negative bacteria such as E. coli and K. pneumoniae. nih.govresearchgate.net It also showed significant antifungal effects, inhibiting the colony growth of Trichoderma longibrachiatum by 98%. nih.govresearchgate.net

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-methoxy-1,4-naphthoquinone (MeONQ) | Helicobacter pylori (antibiotic-resistant) | 0.156–0.625 μg/mL | nih.gov |

| 2-octanoylbenzohydroquinone | Candida krusei | 2 μg/mL | mdpi.com |

| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 μg/mL | mdpi.com |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Various Bacteria & Fungi | Broad-spectrum activity | nih.govresearchgate.net |

Comprehensive Structure-Activity Relationship (SAR) Studies of Functionalized this compound Analogs

Structure-activity relationship (SAR) studies across different classes of methoxy-containing compounds have provided valuable insights into the structural requirements for biological activity.

For 2,5-dimethoxyphenyl isopropylamine analogs, the lipophilicity of the substituent at the 4-position of the aromatic ring is a critical determinant of binding affinity at 5-HT2A and 5-HT2B serotonin receptors. nih.gov A positive correlation exists, where greater lipophilicity leads to higher affinity. nih.gov However, this did not always translate to functional activity, as bulky substituents like n-hexyl and benzyl groups conferred antagonist properties at 5-HT2B receptors despite high affinity. nih.gov

In the context of fungicidal 2-methoxy-2-phenyl-N-methylacetamide derivatives, SAR studies revealed that the introduction of a α-methylbenzylideneaminooxymethyl group at the 2-position of the benzene (B151609) ring was crucial for strong activity. researchgate.net The potency was further enhanced by the introduction of halogen atoms (e.g., fluorine, chlorine), methyl, ethyl, methoxy, or difluoromethoxy groups to the 3- and/or 4-positions of the benzylidene moiety. researchgate.net

Regarding the antiproliferative activity of methoxyflavone analogs, the position of the methoxy group plays a significant role. mdpi.com For instance, a C7-methoxy substitution has been shown to increase cytotoxic effects. The lipophilic nature imparted by methoxy groups is a key factor in their mechanism, facilitating ligand-protein binding and promoting cytotoxic activity in various cancer cell lines. mdpi.com

These studies collectively highlight that while the methoxy group is a common feature in these biologically active analogs, its position and the nature of other substituents on the molecular scaffold are critical in determining the specific biological potency and functional outcome, whether it be receptor binding, enzyme inhibition, or antimicrobial activity.

Stereochemical Influence on Biological Activity6.4. Efficacy Assessment in In Vivo Preclinical Animal Models6.4.1. Pharmacodynamic Evaluation of Biological Responses6.4.2. Comparative Efficacy Studies with Related Compounds

No data tables or detailed research findings for this compound could be located.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.